molecular formula C16H19N3O4 B2896479 3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid CAS No. 2095943-15-8

3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid

Cat. No.: B2896479
CAS No.: 2095943-15-8
M. Wt: 317.345
InChI Key: ILWZKRRFARTMLP-UHFFFAOYSA-N
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Description

This compound features a fused triazolo-azepine core, a seven-membered partially saturated azepine ring, and a 2-phenoxyethyl substituent at position 2. The carboxylic acid group at position 7 enhances polarity, while the phenoxyethyl group introduces lipophilicity. Its molecular formula is C₁₆H₁₉N₃O₄, with a calculated molecular weight of 317.3 g/mol.

Properties

IUPAC Name

3-oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c20-15(21)12-6-7-14-17-19(16(22)18(14)9-8-12)10-11-23-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWZKRRFARTMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN(C(=O)N2CCC1C(=O)O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an ester or activated carbonyl compound to form the triazole ring, followed by cyclization to form the azepine ring . The reaction conditions often include refluxing in solvents such as toluene and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for the commercial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the phenoxyethyl group .

Mechanism of Action

The mechanism of action of 3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Differences

The target compound is compared to two close analogs:

2-Ethyl-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic Acid (CAS 2090872-44-7)

  • Substituent : Ethyl group at position 2.
  • Molecular Formula : C₁₀H₁₅N₃O₃.
  • Molecular Weight : 225.24 g/mol.

7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS 329929-56-8) Core Structure: Triazolo-pyrimidine (six-membered ring) instead of triazolo-azepine. Substituents: Phenyl group at position 5. Molecular Formula: C₉H₁₃BrClN₃ (discrepancy noted; the name lacks halogen references).

Comparative Analysis

Parameter Target Compound 2-Ethyl Analog Triazolo-Pyrimidine Analog
Core Structure Triazolo-azepine (7-membered ring) Triazolo-azepine Triazolo-pyrimidine (6-membered ring)
Substituent 2-Phenoxyethyl (C₈H₉O) 2-Ethyl (C₂H₅) 5-Phenyl (C₆H₅)
Molecular Formula C₁₆H₁₉N₃O₄ C₁₀H₁₅N₃O₃ C₉H₁₃BrClN₃
Molecular Weight (g/mol) 317.3 225.24 310.6 (calculated)
Polarity Moderate (carboxylic acid + phenoxyethyl) Higher (smaller substituent) Variable (halogens may increase polarity)
Lipophilicity High (bulky aromatic substituent) Moderate Moderate (phenyl group)

Functional Implications

  • Phenoxyethyl vs. Ethyl Substituent: The phenoxyethyl group in the target compound increases steric bulk and lipophilicity compared to the ethyl analog. This may enhance membrane permeability but reduce aqueous solubility .

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